10-(N-Methylpiperidyliden-4)-1-azathioxanthene
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Overview
Description
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a heterocyclic compound that features a unique structure combining a piperidine ring with a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thioxanthene core.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
10-(N-Methylpiperidyliden-4)-1-azathioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the thioxanthene core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted thioxanthenes.
Scientific Research Applications
10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thioxanthenes: Compounds with a similar core structure but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring but lacking the thioxanthene core.
Azathioxanthenes: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its combination of a piperidine ring and a thioxanthene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23256-08-8 |
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Molecular Formula |
C18H18N2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine |
InChI |
InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
VDUZTAFGMNZUJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1 |
Origin of Product |
United States |
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